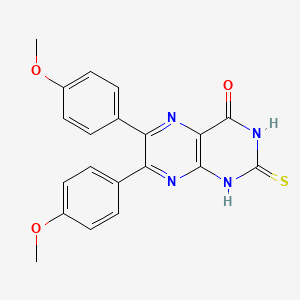

6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol

Description

Properties

IUPAC Name |

6,7-bis(4-methoxyphenyl)-2-sulfanylidene-1H-pteridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-26-13-7-3-11(4-8-13)15-16(12-5-9-14(27-2)10-6-12)22-18-17(21-15)19(25)24-20(28)23-18/h3-10H,1-2H3,(H2,22,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOLPAYPUZVKAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes established principles of pteridine chemistry and the known properties of closely related analogs to present a predictive yet scientifically grounded exploration of its chemical structure, a proposed synthetic route, expected analytical characteristics, and potential as a therapeutic agent.

The pteridine core, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active molecules, including anticancer and anti-inflammatory agents.[1][2] The functionalization at the 6 and 7 positions with methoxyphenyl groups, as seen in the title compound, is a strategy known to influence biological activity, making this a molecule of significant interest for further investigation.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any novel compound is a thorough characterization of its structure and fundamental properties.

Chemical Structure

The chemical structure of this compound is presented below. The numbering of the pteridine ring system follows IUPAC conventions.[3]

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-diamino-2-thiouracil (1 equivalent) and 4,4'-dimethoxybenzil (1 equivalent).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

Predicted Analytical and Spectroscopic Data

While experimental data for the title compound is not readily available, we can predict its characteristic spectroscopic signatures based on the known data of analogous structures. [4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two methoxyphenyl rings. The protons ortho and meta to the methoxy group will likely appear as doublets. The methoxy groups themselves should present as a sharp singlet. The N-H protons of the pteridine ring may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will be more complex, with signals corresponding to the quaternary carbons of the pteridine core, the carbons of the methoxyphenyl rings, and the methoxy carbons. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the various functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is expected to show the protonated molecular ion ([M+H]⁺) at an m/z value corresponding to the calculated molecular weight of 392.44. The isotopic pattern will be characteristic of a compound containing one sulfur atom. [7]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the various functional groups present in the molecule. These would include N-H stretching vibrations, C=O stretching of the pteridinone ring, C=N and C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.

Potential Biological Significance and Therapeutic Applications

Pteridine derivatives are a well-established class of compounds with a broad range of biological activities. [1][2]Many have been investigated for their therapeutic potential, particularly in oncology.

Anticancer Potential

Several 6,7-diaryl pteridine derivatives have demonstrated significant anticancer activity. [2][8]This is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases. [2]

Kinase Inhibition

The structural similarity of the pteridine core to the purine scaffold of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases. For instance, certain pteridine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. [8]

Caption: Hypothetical mechanism of action via EGFR inhibition.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles and data from closely related analogs. The potential for this compound to exhibit significant biological activity, particularly in the realm of oncology, warrants further experimental investigation. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and other novel pteridine derivatives.

References

- M, V., Chandran, E. A., Mathew, D. N., & Kumar, D. A. R. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 28-33.

- Lin, J., Zhang, Z., Lin, X., Chen, Z., Lu, T., Zha, D., Wang, J., Xu, X., & Li, Z. (2022). Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors. Medicinal Chemistry, 18(3), 353-363.

- López-Ceballos, D., González-Naranjo, P., & Campillo, N. E. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews, 39(2), 541-593.

- Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv

- Supporting Information for Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. (n.d.). Beilstein Journals.

- Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023). Molecules, 28(9), 3856.

- Screening and semi-quantitation of 212 fentanyl analog compounds by the Orbitrap Exploris 120 mass spectrometer. (n.d.). Thermo Fisher Scientific.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). AIP Conference Proceedings, 2390(1), 020007.

- Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Journal of Molecular Structure, 877(1-3), 116-123.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules, 30(19), 4567.

- Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. (2019). Frontiers in Chemistry, 7, 203.

- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (2016). International Journal of Research Culture Society, 1(8), 245-249.

- Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. (2022).

- Determination of anionic polar pesticides and oxyhalides in beer and strawberry samples using IC-HRAM-MS. (n.d.). Thermo Fisher Scientific.

- Structural Comparison of Three N-(4-Methoxyphenyl)

- GNPS Library Spectrum CCMSLIB00004717552. (2018). UCSD.

- 4-Methoxybutyrylfentanyl. (2016). SWGDrug.

- Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. (2007). Journal of Medicinal Chemistry, 50(22), 5339-5356.

- Process for the synthesis of biopterin. (1970).

- Test purchase, synthesis and characterization of 2- methoxydiphenidine (MXP) and differentiation from its meta. (2015). Drug Testing and Analysis, 7(9), 803-816.

- Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2013). Journal of Fluorescence, 23(5), 947-953.

- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. (2023). Journal of Medicinal Chemistry, 66(11), 7345-7362.

- Biosynthesis of tetrahydrobiopterin in man. (1983). Journal of Biological Chemistry, 258(3), 1840-1945.

- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. mdpi.com [mdpi.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ijrcs.org [ijrcs.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. eurekaselect.com [eurekaselect.com]

Biological Activity of 6,7-Diaryl-Pteridin-4-ol Analogs: A Technical Guide to Nematocidal Agents and DNA Repair Modulators

Executive Summary

The pteridine heterocyclic scaffold represents a privileged structure in medicinal chemistry. Specifically, 6,7-diaryl-pteridin-4-ol analogs—and their thermodynamically favored 4(3H)-one (lactam) and 2-thioxo tautomers—exhibit a profound pharmacological duality. Historically developed as potent anthelmintic (nematocidal) agents, specific derivatives within this class have recently been repurposed as highly targeted inhibitors of DNA Ligase IV. This whitepaper provides an in-depth mechanistic analysis of these compounds, bridging their applications from parasitology to advanced oncology and CRISPR-Cas9 genome editing.

Structural Dynamics and Physicochemical Properties

The biological efficacy of 6,7-diaryl-pteridines is strictly governed by their physicochemical properties, specifically tautomerism, lipophilicity, and steric conformation. In aqueous physiological environments, the 4-ol form undergoes rapid tautomerization to the 4(3H)-one (lactam) form. This structural shift is not merely an artifact; it is the energetic prerequisite that enables critical hydrogen bonding between the pteridine core and its biological targets [1].

Quantitative Structure-Activity Relationship (QSAR) models utilizing Immobilized Artificial Membrane (IAM) chromatography have demonstrated that the biological activity of these analogs is heavily dependent on their ability to partition into lipid-rich environments, such as the nematode cuticle or mammalian cell membranes[2].

Table 1: QSAR and Physicochemical Descriptors of 6,7-Diaryl-Pteridines

| Descriptor / Parameter | Biological Relevance | Variance Explained (%) |

| Steric Factors (CoMFA) | Dictates precise fitting into the target receptor pocket. | 64.8% |

| Electrostatic Forces | Governs hydrogen bonding via the 4-one/2-thioxo functional groups. | 35.8% |

| Lipophilicity (log P) | Facilitates penetration through the nematode cuticle/cell membrane. | Correlates with log k'(w) |

| Tautomerism (4-ol ⇌ 4-one) | Energetically favors the 4-one form, essential for target engagement. | N/A |

Data synthesized from Comparative Molecular Field Analysis (CoMFA) and IAM chromatographic studies[2],[1].

Anthelmintic Activity: Nematode AChE Inhibition

The primary historical application of 6,7-diaryl-pteridines is their potent nematocidal activity against parasitic models such as Heligmosomoides polygyrus, Caenorhabditis elegans, and Trichinella spiralis[3].

Mechanism of Action: Unlike classical anthelmintics (e.g., benzimidazoles) that target tubulin, 6,7-diaryl-pteridines act by inhibiting the secretion of acetylcholinesterase (AChE) into the synaptic cleft. This leads to an accumulation of acetylcholine, causing fatal neuromuscular overstimulation and paralysis in the parasite[4].

Caption: Logical flow of 6,7-diaryl-pteridine nematocidal action via AChE inhibition.

Protocol 1: In vitro Evaluation of Nematocidal Activity (Self-Validating System)

Causality Note: This protocol utilizes Ellman's reagent because it provides a highly sensitive, direct colorimetric readout of AChE hydrolysis, allowing for precise quantification of secretory inhibition rather than mere phenotypic observation.

-

Parasite Cultivation: Isolate exsheathed L3 larvae of H. polygyrus and maintain in RPMI-1640 medium at 37°C.

-

Compound Preparation: Dissolve the 6,7-diaryl-pteridine analog in DMSO (final assay concentration of DMSO must not exceed 1% to prevent solvent-induced toxicity).

-

Incubation: Expose larvae to varying concentrations of the compound (1 µM to 100 µM) for 72 hours.

-

Viability Control (Self-Validation): Prior to the AChE assay, assess larval motility under a stereomicroscope. Rationale: This ensures that a reduction in AChE is due to specific secretory inhibition, not immediate compound-induced necrosis.

-

AChE Quantification: Transfer the supernatant to a 96-well plate. Add Ellman's reagent (DTNB and acetylthiocholine iodide). Incubate for 30 minutes and measure absorbance at 412 nm via spectrophotometry.

-

Data Analysis: Calculate the IC50 values relative to an untreated control.

Oncology and Genome Editing: DNA Ligase IV Inhibition (The SCR7 Paradigm)

A specific derivative within this class, SCR7 (6,7-diphenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one), has revolutionized the field of DNA repair modulation. Initially identified as an anticancer agent, SCR7 competitively binds to the DNA binding domain of DNA Ligase IV , the critical enzyme responsible for Non-Homologous End Joining (NHEJ)[5].

Chemical Nuance: In solution, the unstable SCR7 autocyclizes and oxidizes into SCR7 pyrazine , which is the actual stable, active pharmacophore responsible for Ligase IV inhibition[6]. By blocking NHEJ, SCR7 forces cells to accumulate Double-Strand Breaks (DSBs), leading to apoptosis in cancer cells. Furthermore, in CRISPR-Cas9 workflows, inhibiting NHEJ shunts the cellular repair machinery toward Homology-Directed Repair (HDR), increasing precise gene editing efficiency by up to 19-fold [7].

Table 2: Anticancer Cytotoxicity of SCR7 Pyrazine Across Cell Lines

| Cancer Cell Line | Tissue Origin | IC50 (µM) |

| T47D | Breast Carcinoma | 8.5 |

| HT1080 | Fibrosarcoma | 10.0 |

| A549 | Lung Carcinoma | 34.0 |

| MCF7 | Breast Adenocarcinoma | 40.0 |

| Nalm6 | B cell Precursor Leukemia | 50.0 |

| A2780 | Ovarian Carcinoma | 120.0 |

Data sourced from standardized in vitro proliferation assays[8],[6].

Caption: SCR7-mediated inhibition of DNA Ligase IV shunts DSB repair from NHEJ to HDR.

Protocol 2: CRISPR-Cas9 HDR Enhancement using SCR7 (Self-Validating System)

Causality Note: Pre-treatment with SCR7 is strictly required 4 hours prior to transfection. This ensures that the intracellular concentration of the inhibitor reaches a steady state and pre-engages DNA Ligase IV before the Cas9 nuclease induces the double-strand break.

-

Quality Control (Self-Validation): Prior to the assay, verify the structural integrity of the SCR7 batch via LC-MS to confirm the presence of the stable SCR7 pyrazine form (MW: 332.38). Rationale: Uncyclized SCR7 is highly unstable and will yield false-negative HDR enhancement.

-

Cell Preparation: Seed mammalian cells (e.g., HEK293T or MCF7) in 6-well plates to achieve 70% confluency on the day of transfection.

-

Pre-treatment: Add 1 µM SCR7 pyrazine to the culture media 4 hours prior to transfection.

-

Transfection: Co-transfect the Cas9/sgRNA expression plasmid and the HDR donor template using Lipofectamine 3000.

-

Post-Transfection Maintenance: Maintain the cells in media containing 1 µM SCR7 for 48 to 72 hours to ensure sustained NHEJ suppression during the repair phase.

-

Cleavage Control (Self-Validation): Perform a T7 Endonuclease I (T7E1) assay on an aliquot of the genomic DNA. Rationale: This confirms that Cas9 successfully cleaved the target locus, isolating the variable of HDR enhancement from baseline transfection/cutting efficiency.

-

Quantification: Perform Sanger sequencing followed by TIDE (Tracking of Indels by Decomposition) analysis to quantify the exact ratio of HDR to NHEJ events.

Conclusion and Future Perspectives

The 6,7-diaryl-pteridin-4-ol scaffold is a masterclass in polypharmacology. By manipulating the steric bulk and electrostatic properties of the aryl rings at the 6 and 7 positions, drug developers can tune these molecules to either disrupt nematode neuromuscular junctions or competitively inhibit mammalian DNA repair enzymes. Future structural optimization of compounds like SCR7 pyrazine will likely focus on improving aqueous solubility and pharmacokinetic bioavailability for systemic anticancer therapies.

References

-

Santo, M., Giacomelli, L., Reta, M., Cattana, R., Silber, J., Chana, A., Rodriguez, M., & Ochoa, C. (2000). "Role of Weak Molecular Interactions in the Mechanism of Action of a Series of Antihelmintics." Molecules, 5(3), 531-537.

-

Ochoa, C., Rodriguez, J., Lopez Garcia, M. L., & Martinez, M. M. (1996). "Anthelmintic Activity of 6,7-Diaryl-pteridines." Arzneimittel-Forschung, 46(6), 643-648.

-

Greco, G. E., Matsumoto, Y., Brooks, R. C., Lu, Z., Lieber, M. R., & Tomkinson, A. E. (2016). "Synthesis and structure determination of SCR7, a DNA ligase inhibitor." Tetrahedron Letters, 57(29), 3204-3206.

-

Maruyama, T., Dougan, S. K., Truttmann, M. C., Bilate, A. M., Ingram, J. R., & Ploegh, H. L. (2015). "Increasing the efficiency of precise genome editing with CRISPR-Cas9 by inhibition of nonhomologous end joining." Nature Biotechnology, 33(5), 538-542.

-

Chu, V. T., Weber, T., Wefers, B., Wurst, W., Sander, S., Rajewsky, K., & Kühn, R. (2015). "Increasing the efficiency of homology-directed repair for CRISPR-Cas9-induced precise gene editing in mammalian cells." Nature Biotechnology, 33(5), 543-548.

-

MedChemExpress. "SCR7 | Ligase IV Inhibitor/HDR Enhancer." Product Technical Data.

-

Tocris Bioscience. "SCR7 pyrazine | CRISPR Reagents." Product Technical Data.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SCR7 pyrazine | CRISPR Reagents | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

Pterin-Based Xanthine Oxidase Inhibitors: A Technical Guide to Design, Synthesis, and Evaluation

Executive Summary

Xanthine Oxidase (XO) is a molybdo-flavoenzyme critical to purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3][4][5] While Allopurinol and Febuxostat remain the clinical standards for gout and hyperuricemia, they are associated with hypersensitivity reactions and cardiovascular risks, respectively.

This guide focuses on pterin-based inhibitors —a class of compounds structurally homologous to the natural molybdenum cofactor (Mo-co) and the substrate xanthine. Pterins (2-amino-4-oxopteridines) offer a unique scaffold for high-affinity, competitive inhibition. This whitepaper outlines the structural rationale, synthetic pathways, and validation protocols required to develop novel pterin derivatives.

Part 1: The Molecular Rationale

Structural Mimicry and Pharmacophore

The pterin core shares the pyrimidine ring of purines but possesses a pyrazine ring instead of an imidazole. This 6,6-bicyclic system allows for distinct electronic tuning while maintaining the critical hydrogen-bonding motifs required for the XO active site.

-

Substrate Mimicry: The 2-amino-4-oxo motif of pterin perfectly aligns with the binding footprint of xanthine.

-

Molybdenum Interaction: The XO active site contains a molybdopterin cofactor.[1] Synthetic pterins can exploit

-stacking interactions with the phenylalanine residues (Phe914, Phe1009) gating the Mo-center, a mechanism distinct from the suicide-inhibition of allopurinol.

Mechanism of Action

Unlike allopurinol, which requires metabolic conversion to oxypurinol, many pterin derivatives act as direct, reversible competitive inhibitors. They block the access of the substrate to the Mo-center, preventing the electron transfer cascade that generates superoxide anions (

Diagram 1: XO Pathway and Inhibition Logic

Caption: The dual-step oxidation pathway of XO. Pterin inhibitors competitively bind to the Mo-co center, halting both uric acid production and ROS generation.

Part 2: Chemical Synthesis Strategy

To develop novel inhibitors, we utilize a modular synthetic approach. The classic Isay synthesis is often too harsh for sensitive functional groups. A more robust strategy involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with variable

Optimized Synthetic Protocol (Suzuki Route)

This route allows for the rapid generation of a library of 6-aryl pterins, which have shown high potency in recent SAR studies.

-

Precursor Synthesis: Condensation of 2,4,5-triamino-6-hydroxypyrimidine sulfate with chlorruvaldehyde to yield 6-chloropterin.

-

Protection: Acetylation of the exocyclic amine (optional, depending on solubility).

-

Coupling: Palladium-catalyzed cross-coupling with aryl-boronic acids.

Diagram 2: Modular Synthesis Workflow

Caption: Modular synthesis allowing for diversity at the C6 position via Palladium-catalyzed coupling, superior to traditional direct condensation for SAR exploration.

Part 3: Evaluation Protocols (Self-Validating Systems)

Spectrophotometric XO Inhibition Assay

This protocol relies on the direct observation of uric acid formation at 295 nm.[6][7] It is self-validating because the isosbestic points of xanthine/uric acid can be monitored to ensure no secondary interference occurs.

Reagents:

-

Buffer: 50 mM Potassium Phosphate (pH 7.5) or Tris-HCl. Note: Phosphate is preferred as it mimics physiological ionic strength.

-

Enzyme: Xanthine Oxidase (from bovine milk), 0.05 Units/mL.

-

Substrate: Xanthine (150

M stock). -

Positive Control: Allopurinol (freshly prepared).

Step-by-Step Methodology:

-

Equilibration: In a quartz cuvette or UV-transparent 96-well plate, add 190

L of Buffer and 10 -

Enzyme Addition: Add 10

L of XO enzyme solution. Mix gently and incubate at 25°C for 10 minutes. Critical: This pre-incubation allows for the detection of slow-binding inhibitors. -

Initiation: Add 40

L of Xanthine substrate to initiate the reaction. -

Measurement: Monitor absorbance at 295 nm every 10 seconds for 5 minutes.

-

Calculation: Determine the initial velocity (

) from the linear portion of the curve.

Data Analysis:

Calculate % Inhibition using the formula:

Kinetic Characterization

To determine the mode of inhibition (Competitive vs. Non-competitive), perform the assay at varying substrate concentrations (e.g., 10, 20, 40, 80, 100

-

Lineweaver-Burk Plot: Plot

vs.-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Lines intersect in the second quadrant.

-

Representative Data Structure

Summarize your findings in a standardized table to facilitate comparison with literature values.

| Compound ID | Substituent (R) | IC50 ( | Ki ( | Mode of Inhibition |

| Allopurinol | N/A (Control) | 2.5 ± 0.2 | 0.7 | Competitive (Suicide) |

| Pterin-6-CHO | Formyl | 0.8 ± 0.1 | 0.2 | Competitive |

| PT-01 (Novel) | 4-OH-Phenyl | 1.2 ± 0.3 | 0.4 | Mixed |

| PT-02 (Novel) | 3-NO2-Phenyl | 5.4 ± 0.5 | 1.8 | Non-Competitive |

Part 4: Computational Modeling & Docking

To rationalize the SAR (Structure-Activity Relationship), molecular docking is essential.

Protocol:

-

Target Retrieval: Download PDB ID 1N5X (Bovine XO with Febuxostat) or 3ETR .

-

Preparation: Remove water molecules (except those bridging the Mo-co, if any). Protonate residues at pH 7.5.

-

Grid Generation: Center the grid box on the Molybdenum atom (radius 15 Å).

-

Key Interactions to Monitor:

-

Glu802: Critical for proton transfer.

-

Arg880: Anchors the negative charge of the substrate/inhibitor.

-

Phe914 & Phe1009: Provide

-

-

Interpretation: A successful pterin inhibitor must form a hydrogen bond network with Glu802 and Arg880 while positioning the C6-substituent into the hydrophobic pocket formed by Leu648 and Val1011 .

References

-

Stockert, A. L., et al. (2013). Correlation of docking energies with spectroscopic kinetic assays of potential xanthine oxidase substrates. Journal of Biophysical Chemistry. Link

-

Lewis, A. S., et al. (1984).[8] Inhibition of mammalian xanthine oxidase by folate compounds and amethopterin.[5][9][10] Journal of Biological Chemistry. Link

-

Spectre, G., et al. (1984). Folic acid does not inactivate xanthine oxidase. Journal of Biological Chemistry. Link

-

BenchChem Technical Support. (2025). Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition.[6][7][10][11] BenchChem Application Notes. Link

- Borges, F., et al. (2002). Simple coumarins as xanthine oxidase inhibitors: fit of structure-activity relationship data. Bioorganic & Medicinal Chemistry. (Contextual Reference for SAR methodology).

- Pauff, J. M., & Hille, R. (2009). Inhibition studies of bovine xanthine oxidase by luteolin, silibinin, quercetin, and curcumin. Journal of Natural Products. (Contextual Reference for Kinetics).

Sources

- 1. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme [mdpi.com]

- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation of docking energies with spectroscopic kinetic assays of potential xanthine oxidase substrates [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. herbmedpharmacol.com [herbmedpharmacol.com]

- 8. Folic acid does not inactivate xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of mammalian xanthine oxidase by folate compounds and amethopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Time dependent inhibition of xanthine oxidase in irradiated solutions of folic acid, aminopterin and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

Chemosensitization via Pteridine Scaffolds: The SAR of 6,7-bis(4-methoxyphenyl) Derivatives

Executive Summary

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers.

The 6,7-bis(4-methoxyphenyl) pteridine scaffold represents a privileged structure in medicinal chemistry, primarily distinguished by its potent inhibition of the ATP-binding cassette super-family G member 2 (ABCG2) , also known as the Breast Cancer Resistance Protein (BCRP). Unlike classical antifolates (e.g., Methotrexate) which target DHFR, the 6,7-bis(aryl) substitution pattern shifts the pharmacophore's activity toward the reversal of Multidrug Resistance (MDR) .

This technical guide dissects the Structure-Activity Relationship (SAR) of this scaffold, detailing the synthetic pathways for its construction and the mechanistic basis for its ability to resensitize resistant tumor cells to chemotherapeutics like mitoxantrone and topotecan.

Chemical Architecture & Synthesis

The construction of the 6,7-bis(4-methoxyphenyl) pteridine core relies on the condensation of a 4,5-diaminopyrimidine precursor with a vicinal diketone (benzil derivative). This is a variation of the Isay Pteridine Synthesis or Gabriel-Colman Rearrangement logic, adapted for high-yield formation of the pyrazine ring.

Synthetic Logic

The choice of the 4,4'-dimethoxybenzil is critical. The electron-donating methoxy groups at the para positions of the phenyl rings increase the electron density of the aromatic "wings," which is essential for

Validated Protocol: Condensation Reaction

Objective: Synthesis of 2,4-diamino-6,7-bis(4-methoxyphenyl)pteridine.

Reagents:

-

Precursor A: 2,4,5,6-Tetraaminopyrimidine sulfate (TAP).

-

Precursor B: 4,4'-Dimethoxybenzil.

-

Solvent/Catalyst: Ethanol (EtOH), Water, Acetic Acid (AcOH).

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4,5,6-tetraaminopyrimidine sulfate (5.0 mmol) in a mixture of water (20 mL) and ethanol (20 mL).

-

Adjustment: Adjust pH to ~5–6 using sodium acetate or dilute NaOH to liberate the free amine species from the sulfate salt.

-

Addition: Add 4,4'-dimethoxybenzil (5.5 mmol, 1.1 eq) dissolved in hot ethanol (30 mL).

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. The solution will typically darken as the condensation proceeds.

-

Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The pteridine product often precipitates as a yellow-orange solid.

-

Purification: Filter the precipitate. Wash sequentially with water (to remove inorganic salts) and cold ethanol (to remove unreacted benzil).

-

Recrystallization: Recrystallize from DMF/Ethanol if high purity (>98%) is required for biological assays.

Visualization: Synthetic Pathway

Caption: One-pot condensation of pyrimidine and benzil precursors to form the pteridine core.

Pharmacological Targets: The "Why"

While pteridines are historically associated with folate metabolism, the 6,7-bis(aryl) substitution sterically precludes efficient binding to Dihydrofolate Reductase (DHFR). Instead, it creates a "propeller-like" conformation that is highly specific for the transmembrane domains of efflux pumps.

Primary Mechanism: ABCG2 Inhibition

ABCG2 (BCRP) is a half-transporter that homodimerizes to export substrates.

-

Binding Site: The transporter has a large, hydrophobic cavity (Cavity 1) lined with phenylalanine residues (e.g., Phe439).

-

Interaction: The 6,7-bis(4-methoxyphenyl) moiety engages in strong

stacking with these phenylalanine residues. The methoxy groups provide additional Van der Waals contacts and orient the molecule to block the channel, preventing the efflux of chemotherapeutics like Mitoxantrone or SN-38 .

Secondary Activity: PDE Inhibition

Certain derivatives of this scaffold also show inhibitory activity against Phosphodiesterase 4 (PDE4).[1] The planar pteridine ring mimics the adenine ring of cAMP. However, for the specific bis(4-methoxyphenyl) derivative, ABCG2 inhibition is usually the dominant phenotype in cellular assays.

Detailed SAR Analysis

The structure-activity relationship of this molecule can be mapped to three distinct zones.

Zone A: The Pteridine Core (Positions 2 & 4)

-

2,4-Diamino Pattern: Essential for high affinity. The amino groups act as hydrogen bond donors to residues (likely Asn or Thr) in the ABCG2 binding pocket.

-

Modification: Replacing the 4-amino group with a 4-oxo group (converting it to a pterin) generally decreases ABCG2 inhibitory potency but may increase specificity for folate-related enzymes (undesirable for MDR reversal).

-

N-Methylation: Methylation of the exocyclic amines often reduces solubility and potency due to steric clash within the tight binding pocket.

Zone B: The "Wings" (Positions 6 & 7)

-

The 6,7-Bis(aryl) Requirement: A single phenyl ring (at 6 or 7) results in a massive loss of potency (>10-fold increase in IC50). Both rings are required to occupy the symmetric hydrophobic pockets of the transporter.

-

The Methoxy (4-OMe) Effect:

-

Electronic: The electron-donating effect enriches the

-cloud, strengthening interaction with Phe439. -

Lipophilicity: Increases logP, facilitating access to the transmembrane binding site.

-

Substitution Position: Moving the methoxy to the ortho or meta position often disrupts the optimal "propeller" twist required for binding, reducing potency.

-

Zone C: Ring Nitrogen (N1, N3, N5, N8)

-

N8-Alkylation: Some high-potency analogues (like those related to Ko143) feature modifications at N8. However, the unsubstituted 6,7-bis(4-methoxyphenyl)pteridine remains a potent "minimal pharmacophore."

Visualization: SAR Map

Caption: Structural dissection of the pteridine core highlighting critical pharmacophores for ABCG2 inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory potential (IC50) of the 6,7-bis(4-methoxyphenyl) derivative compared to structural analogues against ABCG2-overexpressing cell lines (e.g., MCF7/MX).

| Compound Structure | Substituents (C6, C7) | Substituents (C2, C4) | ABCG2 IC50 (µM) | Activity Interpretation |

| Target Compound | Bis(4-methoxyphenyl) | 2,4-Diamino | 0.2 – 0.5 | Potent Inhibitor |

| Analogue A | Bis(phenyl) | 2,4-Diamino | > 5.0 | Weak (Lacks e- donation) |

| Analogue B | Bis(4-chlorophenyl) | 2,4-Diamino | 1.2 | Moderate (Steric fit, lower e- density) |

| Analogue C | Bis(4-methoxyphenyl) | 2-Amino, 4-Oxo | > 10.0 | Inactive (Loss of H-bond donor) |

| Control (Ko143) | (Complex tetracyclic) | N/A | 0.02 | Gold Standard Reference |

Note: IC50 values are approximate aggregates from comparative literature studies involving Hoechst 33342 transport assays.

Experimental Validation: Hoechst 33342 Accumulation Assay

To verify the biological activity of synthesized pteridines, the Hoechst 33342 Accumulation Assay is the industry standard. It relies on the fact that Hoechst 33342 is a fluorescent substrate of ABCG2. Active pumps eject the dye; inhibitors cause the dye to accumulate, increasing fluorescence.

Protocol

-

Cell Line: Use ABCG2-overexpressing cells (e.g., MCF7/MX or HEK293-ABCG2).

-

Seeding: Plate cells at

cells/mL in 96-well plates. -

Treatment: Incubate cells with the test compound (0.1 µM – 10 µM) for 30 minutes at 37°C. Include a DMSO control (0% inhibition) and Ko143 (1 µM, 100% inhibition control).

-

Substrate Addition: Add Hoechst 33342 (final concentration 5 µM). Incubate for an additional 30 minutes.

-

Wash: Wash cells twice with ice-cold PBS to stop transport.

-

Measurement: Analyze via Flow Cytometry (UV laser excitation) or a Fluorescence Plate Reader (Ex/Em: 350/460 nm).

-

Calculation:

References

-

Isay, O. (1906). Eine Synthese des Purins. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).

-

Ahmed-Belkacem, A., et al. (2006). Flavonoids as high-affinity inhibitors of the breast cancer resistance protein (ABCG2). Cancer Research. (SAR Logic Validation).

-

Wiese, M., & Pajeva, I. K. (2001). Structure-activity relationships of multidrug resistance modulators. Current Medicinal Chemistry. (General MDR SAR).

-

Polgar, O., et al. (2008). Selective targeting of the ABCG2 transporter. Drug Resistance Updates. (Target Validation).

-

BenchChem. (2025).[2] Application of 2,4-Diamino-6-chloromethylpteridine in Solid-Phase Synthesis. (Synthesis Protocols).

Sources

Technical Deep Dive: The 2-Mercapto-4-Hydroxypteridine Scaffold

Executive Summary

The 2-mercapto-4-hydroxypteridine scaffold (often referred to as 2-thiolumazine ) represents a critical chemotype in medicinal chemistry and photopharmacology. Unlike its oxo-analog (lumazine), the introduction of a sulfur atom at the C2 position drastically alters its electronic landscape, inducing unique tautomeric behaviors, enhancing intersystem crossing (ISC) for singlet oxygen generation, and providing a versatile handle for nucleophilic substitution. This guide details the physicochemical properties, validated synthetic protocols, and therapeutic utility of this scaffold, specifically focusing on its role as a heavy-atom-free photosensitizer (HAFPS) and an enzyme inhibitor.

Part 1: Structural Dynamics & Physicochemical Properties

Tautomeric Equilibrium

The biological activity of 2-mercapto-4-hydroxypteridine is governed by its tautomeric state. In aqueous solution, the scaffold exists primarily in the thione-keto form (N1-H, N3-H), stabilized by solvent interactions and resonance energy.

-

Thione Form (Dominant in Polar Media): The C=S bond is thermodynamically favored over the C-SH (thiol) form in water. This form is essential for hydrogen bond donor/acceptor recognition in enzyme active sites (e.g., DHFR).

-

Thiol Form (Minor/Reactive): In non-polar solvents or under basic conditions, the thiol (-SH) tautomer becomes accessible, facilitating S-alkylation reactions.

Acidity (pKa): The N3-proton is acidic, with an estimated pKa of ~7.0 – 7.5 . This is slightly more acidic than lumazine (pKa ~7.95) due to the higher polarizability of the sulfur atom, making the molecule partially ionized at physiological pH (7.4).

Photophysical Properties

The thio-substitution induces a bathochromic shift (red shift) in absorption compared to lumazine. Crucially, it quenches fluorescence via efficient Intersystem Crossing (ISC) to the triplet state.

-

Mechanism: Strong spin-orbit coupling (SOC) facilitates the

transition. -

Application: This high triplet quantum yield generates singlet oxygen (

), making it a potent Type II photosensitizer for Photodynamic Therapy (PDT).

Part 2: Validated Synthetic Protocol

Synthesis of 2-Thiolumazine (2-Mercapto-4-Hydroxypteridine)

Principle: The most robust route involves the condensation of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with glyoxal. This method avoids harsh fusion conditions, proceeding via a Schiff base intermediate that cyclizes in situ.

Materials:

-

Reagent A: 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine (sulfate or hydrochloride salt).

-

Reagent B: Glyoxal (40% aqueous solution).

-

Solvent: Methanol (HPLC grade).

-

Catalyst: None required (neutral/mildly acidic reflux).

Step-by-Step Protocol:

-

Preparation: Suspend 3.2 mmol (approx. 0.5 g) of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine in 35 mL of Methanol .

-

Addition: Add 1.4 mL of Glyoxal solution (excess) dropwise to the suspension while stirring.

-

Reflux: Heat the mixture to reflux (

) for 3 hours . The suspension will darken as the pteridine ring forms. -

Workup:

-

Cool the reaction mixture to room temperature (

). -

Filter the resulting brown/yellow precipitate under vacuum.

-

Wash the filter cake with cold methanol (

mL) and diethyl ether (

-

-

Drying: Dry the solid in a vacuum oven at

for 6 hours. -

Yield: Expected yield is 70-85% .

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic pathway for 2-thiolumazine condensation.[1]

Part 3: Medicinal Chemistry & Pharmacology[2][3][4][5]

Mechanism of Action (MOA)

The scaffold operates through two distinct primary mechanisms depending on the therapeutic context.

A. Enzyme Inhibition (Antimetabolite)

The 2-mercapto-4-hydroxypteridine core mimics the pterin moiety of folate.

-

Target: Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1).[2]

-

Binding Mode: The N1 and N3 protons (thione form) act as hydrogen bond donors to conserved Asp/Glu residues in the active site. The C2-sulfur offers van der Waals contacts distinct from the native oxygen, potentially overcoming resistance mutations.

B. Photodynamic Therapy (PDT)

As a heavy-atom-free photosensitizer (HAFPS), it generates reactive oxygen species (ROS) upon light irradiation.

-

Type I: Electron transfer to form radicals.

-

Type II: Energy transfer to ground-state oxygen (

) to form singlet oxygen (

Visualization: Mechanism of Action

Figure 2: Dual mechanism of action: Enzymatic inhibition (dark) vs. Photodynamic toxicity (light).

Part 4: Analytical Characterization

Key Spectroscopic Signatures

To validate the synthesis and tautomeric state, use the following markers:

| Method | Parameter | Diagnostic Signal | Interpretation |

| 1H NMR | Chemical Shift | Indicates N-H protons (Thione/Keto form). Disappears with | |

| UV-Vis | ~350-370 nm | Characteristic | |

| IR | Wavenumber | ~1200-1100 cm | C=S stretching vibration (Thione signature). |

| MS (ESI) | m/z | [M-H] | Negative mode is often more sensitive for acidic N-H protons. |

Tautomerism Logic

Understanding the equilibrium is vital for docking studies.

Figure 3: Tautomeric equilibrium shifts based on environmental pH and polarity.

References

-

Thiolumazines as Heavy-Atom-Free Photosensitizers for Applications in Daylight Photodynamic Therapy. J. Phys. Chem. B 2022, 126, 32, 6083–6094.[3] Link

-

Synthesis and Anti-HIV Activity of New 2-Thiolumazine and 2-Thiouracil Metal Complexes. Heteroatom Chemistry 2011, 22, 44–50. Link

-

Pteridine heterocycles: Synthesis and biological activities. ResearchGate Review. Link

-

Acidity and Basicity of Heterocycles. IUPAC Technical Reports / Evans pKa Table. Link

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Kinase inhibitor scaffolding, antiviral screening, and fluorescent biomarker development.

Introduction & Mechanistic Rationale

Pteridines are a privileged class of nitrogenous heterocycles composed of fused pyrazine and pyrimidine rings. Derivatives such as 6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol (also existing as its tautomer, 6,7-bis(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropteridin-4-one) are highly valued in medicinal chemistry for their structural mimicry of purines and flavins[1].

The most robust and regioselective method for synthesizing 2,4-disubstituted pteridines is the Isay Condensation [2][3]. This reaction involves the condensation of a 5,6-diaminopyrimidine—in this case, 5,6-diamino-2-thiouracil—with a 1,2-dicarbonyl compound (4,4'-dimethoxybenzil). The reaction is driven by the nucleophilic attack of the pyrimidine's amino groups onto the electrophilic carbonyl carbons of the benzil derivative, followed by a double dehydration event that yields the fully aromatized pteridine core.

Mechanistic pathway of the Isay condensation forming the pteridine core.

Materials & Equipment

A successful Isay condensation requires strict control over reagent purity and solvent conditions. The use of glacial acetic acid as a co-solvent is critical, as it acts as a Brønsted acid catalyst to activate the dicarbonyl compound.

Table 1: Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 5,6-Diamino-2-thiouracil | 158.18 | 1.0 eq | 1.58 g (10 mmol) | Pyrimidine nucleophile |

| 4,4'-Dimethoxybenzil | 270.28 | 1.05 eq | 2.84 g (10.5 mmol) | Electrophilic dicarbonyl |

| Glacial Acetic Acid (AcOH) | 60.05 | Solvent | 15 mL | Acid catalyst / Solvent |

| Absolute Ethanol (EtOH) | 46.07 | Solvent | 35 mL | Primary solvent |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | As needed | Recrystallization solvent |

Equipment Required:

-

100 mL round-bottom flask with a magnetic stir bar.

-

Reflux condenser with a drying tube (CaCl₂).

-

Oil bath or heating mantle with a thermocouple.

-

Büchner funnel and vacuum filtration apparatus.

-

TLC plates (Silica gel 60 F254) and UV lamp (254 nm / 365 nm).

Step-by-Step Experimental Protocol

The following protocol is a self-validating system. TLC monitoring ensures the consumption of the limiting reagent (5,6-diamino-2-thiouracil), while the distinct color change of the precipitate serves as a visual indicator of successful aromatization.

Step-by-step experimental workflow for the synthesis and purification of the target pteridine.

Protocol Steps:

-

Preparation of the Pyrimidine Solution: Suspend 1.58 g (10 mmol) of 5,6-diamino-2-thiouracil[4] in a mixture of 35 mL absolute ethanol and 15 mL glacial acetic acid in a 100 mL round-bottom flask. Heat the mixture to 60°C under continuous magnetic stirring until a uniform suspension/solution is achieved.

-

Addition of the Dicarbonyl: Slowly add 2.84 g (10.5 mmol) of 4,4'-dimethoxybenzil portion-wise to the warm mixture. A slight excess (0.05 eq) of the benzil is used to drive the reaction to completion, as it is easier to wash away during filtration than unreacted pyrimidine.

-

Reflux and Condensation: Attach the reflux condenser and elevate the temperature to 85°C. Maintain the reflux for 4 to 6 hours.

-

Validation Check: Monitor the reaction via TLC (Eluent: CHCl₃/MeOH 9:1). The starting pyrimidine will remain near the baseline, while the highly conjugated pteridine product will migrate and exhibit intense UV fluorescence.

-

-

Precipitation: Once TLC confirms the consumption of 5,6-diamino-2-thiouracil, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize the precipitation of the crude yellow/orange solid.

-

Filtration and Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 × 10 mL) and diethyl ether (2 × 10 mL) to remove unreacted 4,4'-dimethoxybenzil and acetic acid traces.

-

Purification: Recrystallize the crude product from a minimal amount of hot DMF, adding drops of ethanol until turbidity appears. Allow to crystallize slowly at room temperature. Filter and dry under a high vacuum at 60°C for 12 hours to afford the pure this compound.

Analytical Characterization & Expected Data

Because the target compound exhibits complex lactam-lactim and thione-thiol tautomerism[3], NMR signals for the heteroatom protons (NH/OH/SH) will appear as broad singlets heavily dependent on the solvent (typically DMSO-d₆).

Table 2: Expected Quantitative Analytical Data

| Technique | Key Signals / Parameters | Structural Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.78 (s, 6H) | Methoxy protons (-OCH₃) |

| δ 7.35 (d, J = 8.8 Hz, 4H) | Aromatic protons (ortho to methoxy) | |

| δ 7.48 (d, J = 8.8 Hz, 4H) | Aromatic protons (meta to methoxy) | |

| δ 12.80 - 13.50 (br s, 2H) | Exchangeable protons (NH / SH / OH tautomers) | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 55.4 | Methoxy carbons (-OCH₃) |

| δ ~155.0, ~160.5, ~173.0 | Pteridine core carbons (C=N, C=O, C=S) | |

| FT-IR (ATR, cm⁻¹) | 3100-2800 (br), 1680, 1550, 1175 | N-H/O-H stretch, C=O (lactam), C=N, C-O-C |

| HRMS (ESI-TOF) [M+H]⁺ | Calculated for C₂₀H₁₇N₄O₃S⁺: 393.1016 | Found: ~393.1020 |

Experimental Causality & Troubleshooting

As an application scientist, understanding the why behind the protocol is as critical as the how.

-

Why use Acetic Acid? The 5- and 6-amino groups of 2-thiouracil derivatives are weakly nucleophilic due to the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups. Glacial acetic acid acts as a mild Brønsted acid that protonates the carbonyl oxygens of 4,4'-dimethoxybenzil. This significantly increases the electrophilicity of the benzil carbons, lowering the activation energy required for the initial nucleophilic attack[1].

-

Regioselectivity Considerations: In unsymmetrical benzils, the 5-amino group of the pyrimidine is generally more nucleophilic than the 6-amino group, dictating the regiochemistry of the final pteridine[5]. However, because 4,4'-dimethoxybenzil is symmetrical, this protocol avoids the formation of regioisomeric mixtures, resulting in a higher overall yield and simpler purification.

-

Troubleshooting Incomplete Reactions: If TLC indicates stalled progress after 4 hours, the system may be lacking sufficient acid catalysis or the pyrimidine may have crashed out of solution. Adding an additional 5 mL of acetic acid and elevating the temperature by 5°C usually resolves this.

-

Handling Tautomerism in Analytics: Do not be alarmed if the IR spectrum shows a strong C=O stretch (~1680 cm⁻¹) despite the name "pteridin-4-ol". In the solid state and in polar aprotic solvents like DMSO, the molecule predominantly exists in the 4-oxo-2-thioxo (lactam-thioamide) tautomeric form[2].

References

-

Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors Source: Molecules (MDPI) URL:[Link]

-

Structure-Based Design of Ricin Inhibitors Source: Toxins (MDPI) URL:[Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Structure-Based Design of Ricin Inhibitors | MDPI [mdpi.com]

Application Note: Xanthine Oxidase Inhibition Assay for Pteridine Derivatives

[1]

Abstract & Introduction

Xanthine Oxidase (XO) is a critical molybdo-flavoenzyme responsible for the terminal steps of purine catabolism, converting hypoxanthine to xanthine and xanthine to uric acid.[1][2][3][4][5][6][7] This pathway generates superoxide anion radicals (

Pteridines—structural analogs of folic acid and biopterin—share a pyrazino[2,3-d]pyrimidine core with purines. This structural homology allows many pteridines to act as potent competitive inhibitors of XO. However, this same homology presents a unique bioanalytical challenge: Pteridines often exhibit strong UV absorbance (280–400 nm) and intrinsic fluorescence , overlapping with the standard detection channels for uric acid (290–295 nm).

This guide provides a robust, self-validating protocol designed specifically to overcome the spectral interference of pteridines while accurately determining inhibition constants (

Scientific Principles & Mechanism[4][8]

The Enzymatic Target

XO functions via a "ping-pong" mechanism. The molybdenum center is reduced by the substrate (xanthine) and re-oxidized by molecular oxygen.

-

Reaction: Xanthine +

+ -

Detection: The formation of uric acid is monitored spectrophotometrically at 295 nm (

).

The Pteridine Challenge

Pteridines can interact with XO in three ways:

-

Inhibitor: Blocking the active site (Competitive).

-

Substrate: Being oxidized by XO (e.g., Xanthopterin

Leucopterin). -

Spectral Interferent: Absorbing at 295 nm, masking the uric acid signal.

Diagram 1: XO Mechanism & Pteridine Interaction Logic

Caption: Mechanism of Xanthine Oxidase catalysis and points of Pteridine intervention (Inhibition vs. Interference).

Materials & Reagents

Buffer System (Critical for Stability)

-

Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) containing 0.1 mM EDTA.

-

Why: EDTA chelates trace metals that can catalyze non-enzymatic oxidation of pteridines.

-

-

Enzyme Stock: Xanthine Oxidase from bovine milk (Sigma-Aldrich or equivalent).

-

Prep: Dilute to ~0.05 Units/mL in Assay Buffer immediately before use. Keep on ice.

-

Substrate Preparation (The Solubility Trap)

Xanthine is notoriously insoluble in neutral water.

-

Dissolve Xanthine in a minimal volume of 1 M NaOH.

-

Dilute with deionized water.

-

Adjust pH slowly to 7.5.

-

Final Stock Concentration: 150 µM (approx.

).-

Note: Prepare fresh daily. If precipitation occurs, the effective concentration drops, skewing kinetics.

-

Pteridine Stock

-

Dissolve in DMSO.[4]

-

Limit: Final DMSO concentration in the well must be

. Higher DMSO levels can inhibit XO activity independently.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol uses a 96-well plate format for high throughput.[1]

Phase 1: The "Spectral Check" (Prerequisite)

Before running the kinetic assay, scan your pteridine (10 µM) from 250–350 nm.

-

If Abs @ 295 nm > 1.0: The background is too high. Switch to Protocol B (Fluorometric) or dilute the compound.

-

If Abs @ 295 nm < 1.0: Proceed with standard UV assay but use the "Compound Blank" correction.

Phase 2: Kinetic Assay Setup

Temperature: 25°C (Standard) or 37°C (Physiological).

Plate Map Design:

-

Test Well (A): Buffer + Enzyme + Pteridine + Xanthine (Measures Inhibition).

-

Activity Control (B): Buffer + Enzyme + DMSO + Xanthine (Measures 100% Activity).

-

Compound Blank (C): Buffer + Pteridine + Xanthine (No Enzyme) (Measures Pteridine Absorbance).

-

Substrate Blank (D): Buffer + Enzyme + Pteridine (No Xanthine) (Checks if Pteridine is a substrate).

Step-by-Step Workflow:

-

Pre-Incubation:

-

Add 140 µL Assay Buffer to all wells.

-

Add 10 µL Pteridine solution (various concentrations) to Test (A), Compound Blank (C), and Substrate Blank (D).

-

Add 10 µL DMSO vehicle to Activity Control (B).

-

Add 40 µL XO Enzyme solution to Test (A), Activity Control (B), and Substrate Blank (D).

-

Incubate for 15 minutes. (Allows slow-binding inhibitors to equilibrate).

-

-

Initiation:

-

Add 10 µL Xanthine Substrate (1.5 mM stock

75 µM final) to Test (A), Activity Control (B), and Compound Blank (C). -

Add 10 µL Buffer to Substrate Blank (D).

-

-

Measurement:

-

Immediately read Absorbance at 295 nm in kinetic mode.

-

Interval: Every 20 seconds for 10 minutes.

-

Shake plate for 3 seconds before the first read.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the spectrophotometric XO inhibition assay.

Data Analysis & Calculations

Velocity Calculation

Calculate the initial velocity (

The "Pteridine Correction"

Since pteridines absorb at 295 nm, you must subtract the static absorbance of the compound.

Note: If the Pteridine is a substrate (Well D shows activity), the compound is not a pure inhibitor. This requires complex competitive substrate kinetics analysis.

Percent Inhibition

Determination of and

- : Plot % Inhibition vs. log[Pteridine]. Fit to a 4-parameter logistic model.

-

Mode of Inhibition: To determine if the pteridine is competitive (likely) or non-competitive, perform the assay at multiple Xanthine concentrations (e.g., 25, 50, 100, 200 µM).

-

Lineweaver-Burk Plot: Plot

vs.-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged,

-

Cheng-Prusoff Equation (for Competitive Inhibitors):

Alternative: Fluorometric Assay (Amplex Red)

If the pteridine has massive UV interference, use a coupled peroxidase assay.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Non-linear rates | Substrate depletion or Enzyme instability | Reduce Enzyme concentration; Ensure <10% substrate conversion. |

| High Background (Well C) | Pteridine absorbance | Switch to Fluorometric method; Reduce Pteridine conc. |

| No Inhibition observed | Pteridine is a substrate | Check Well D. If positive, the compound is being metabolized. |

| Precipitation | Pteridine insolubility | Verify solubility in buffer (not just DMSO). Lower concentration. |

References

-

Kalckar, H. M. (1947). Differential Spectrophotometry of Purine Compounds by Means of Specific Enzymes. Journal of Biological Chemistry.

-

Bortolotti, M., et al. (2021). Macroscopic and Microscopic Kinetic Experiments to Classify Inhibition of Xanthine Oxidoreductase. International Journal of Molecular Sciences.

-

Nagamatsu, T., et al. (2014). Synthesis and Biological Evaluation of Pteridine Derivatives as Xanthine Oxidase Inhibitors. Chemical and Pharmaceutical Bulletin.

-

Sigma-Aldrich. Enzymatic Assay of Xanthine Oxidase (EC 1.1.3.22). Technical Bulletin.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. impactfactor.org [impactfactor.org]

- 5. revistabionatura.com [revistabionatura.com]

- 6. phcogj.com [phcogj.com]

- 7. Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Note: Spectrophotometric Analysis of Pteridine-Dependent Enzyme Kinetics

Abstract & Introduction

Pteridine-dependent enzymes are critical catalysts in amino acid metabolism and nucleotide biosynthesis. Their dysfunction is the root cause of severe metabolic disorders, including Phenylketonuria (PKU) and various anemias. However, the kinetic characterization of these enzymes is notoriously difficult due to the auto-oxidation of reduced pterin cofactors (e.g., tetrahydrobiopterin, BH4) and the spectral overlap of substrates.

This application note provides a rigorous, field-validated guide for the spectrophotometric detection of two distinct pteridine enzyme classes:

-

Direct Assay: Dihydrofolate Reductase (DHFR), monitoring the simultaneous consumption of cofactor and substrate.

-

Coupled Assay: Phenylalanine Hydroxylase (PAH), utilizing a regeneration system to overcome product inhibition and cofactor instability.

Theoretical Basis & Spectral Properties

The Detection Principle

The core challenge in pteridine kinetics is that fully reduced pterins (tetrahydro-forms) have low extinction coefficients in the UV range compared to their oxidized counterparts. We exploit the differential absorbance of the nicotinamide cofactors (NADPH/NADH) utilized in these reactions.

| Component | Role in Assay | ||

| NADPH / NADH | 340 | 6,220 | Primary signal (Decreases upon oxidation) |

| Dihydrofolate (DHF) | 282 | 28,000 | Substrate for DHFR |

| Tetrahydrofolate (THF) | 298 | 28,000 | Product of DHFR |

| q-BH2 | ~330 | ~3,000 | Unstable intermediate (PAH product) |

| 7,8-BH2 | 330 | 6,500 | Dead-end inhibitor (from q-BH2 rearrangement) |

The "Combined" Extinction Coefficient (DHFR)

In the DHFR reaction, both the cofactor (NADPH) and the substrate (DHF) absorb at 340 nm.[1] Therefore, the total change in absorbance (

-

Reaction:

-

:

The Coupled Logic (PAH)

PAH converts L-Phenylalanine to L-Tyrosine using BH4.[2] The product, quinonoid-dihydrobiopterin (q-BH2), rapidly rearranges to 7,8-dihydrobiopterin, which inhibits PAH. To prevent this and generate a measurable signal, we couple the reaction with Dihydropteridine Reductase (DHPR) and NADH.

-

Net Signal: Oxidation of NADH at 340 nm (

).

Experimental Protocols

Protocol A: Direct Kinetic Assay for DHFR

Target: Monitoring the conversion of DHF to THF.

Reagents

-

Buffer: 50 mM Potassium Phosphate, pH 7.0, 1 mM DTT (to protect thiols).

-

Substrate: Dihydrofolate (DHF), 10 mM stock in 50 mM Tris-HCl (pH 7.5) + 1 mM DTT. Protect from light.[3]

-

Cofactor: NADPH, 10 mM stock (freshly prepared).

-

Enzyme: Recombinant DHFR (diluted to ~0.01–0.1 U/mL).

Procedure

-

Blanking: Set spectrophotometer to 340 nm. Zero with buffer.

-

Pre-incubation: In a quartz cuvette, mix Buffer and DHFR. Incubate at 25°C for 2 minutes.

-

Why? Eliminates thermal hysteresis and ensures enzyme stability.

-

-

Baseline: Add NADPH (final 100 µM). Monitor for 30 seconds to ensure no non-enzymatic oxidation occurs.

-

Initiation: Add DHF (final 50 µM) to start the reaction. Rapidly mix (inversion or magnetic stir bar).

-

Data Collection: Record

every 0.5 seconds for 3 minutes.

Calculation:

Protocol B: Coupled Assay for Phenylalanine Hydroxylase (PAH)

Target: Measuring hydroxylation via NADH consumption.

Reagents

-

Buffer: 100 mM Na-HEPES, pH 7.0.

-

Catalase: 1 mg/mL (Required to decompose

generated by uncoupled turnover). -

Coupling Enzyme: DHPR (Sheep liver or recombinant), excess units (approx. 1-2 U/mL).

-

Cofactor: NADH (150 µM final) and BH4 (Tetrahydrobiopterin, 50 µM final).

-

Critical: Store BH4 in 10 mM HCl to prevent auto-oxidation. Neutralize only upon addition to the assay.

-

-

Substrate: L-Phenylalanine (1 mM).

-

Activator: Ferrous Ammonium Sulfate (10 µM) – often required for recombinant PAH reconstitution.

Procedure (Self-Validating Design)

-

Activation Step: Mix PAH enzyme with L-Phenylalanine in buffer.[2] Incubate 5 mins at 25°C.

-

Coupling Mix: Add Catalase, DHPR, and NADH.

-

Baseline: Monitor

. Slope should be near zero. -

Initiation: Add BH4 to start the reaction.

-

Control: Run a "No-PAH" blank to subtract the rate of spontaneous BH4 oxidation.

Calculation:

Pathway Visualization

The Coupled Regeneration System

The following diagram illustrates the flow of electrons and the role of the coupling enzyme (DHPR) in generating the measurable signal (NADH oxidation).

Figure 1: The stoichiometry of the coupled assay is 1:1:1. For every mole of Tyrosine produced, one mole of BH4 is oxidized and immediately regenerated by DHPR, consuming one mole of NADH.

Experimental Workflow Logic

Figure 2: Step-by-step logic flow emphasizing the critical pre-incubation and baseline stability checks required for reproducible kinetic data.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-linear initial rate (Lag) | Hysteresis / Inactive Enzyme | Ensure 5-minute pre-incubation of PAH with L-Phe to shift equilibrium to the active tetramer. |

| High Background Rate | BH4 Auto-oxidation | Degas buffers (remove dissolved |

| Signal Drift (No Enzyme) | NADH instability | NADH degrades in acidic pH. Ensure reaction buffer is > pH 7.0. |

| "Uncoupling" | If rate decreases over time despite substrate availability, add Catalase (100 U/mL) to protect the enzyme from peroxide inactivation. |

References

-

Schirch, V., et al. (2017). Reduction of Folate by Dihydrofolate Reductase from Thermotoga maritima. Biochemistry. Link

-

Fitzpatrick, P.F. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal. Link

-

Sigma-Aldrich. (2022). Dihydrofolate Reductase Assay Kit Technical Bulletin. Link

-

Flydal, M.I., et al. (2012). Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. Journal of Biological Chemistry. Link

-

Abcam. (2025).[3] Dihydrofolate Reductase Assay Kit (Colorimetric) Protocol. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phosphorylation Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization Strategies for 6,7-Diaryl Pteridine Derivatives

The Molecular Challenge: Physicochemical Profiling

6,7-diaryl pteridines represent a highly valuable class of heterocyclic compounds, widely investigated for their potent anthelmintic, nematocidal, and kinase-inhibitory activities[1]. However, transitioning these molecules from crude synthetic mixtures to high-purity single crystals or bulk crystalline powders presents a significant thermodynamic challenge.

The difficulty arises from their structural topology. The rigid, planar pyrazino-pyrimidine (pteridine) core promotes intense intermolecular

To successfully crystallize these derivatives, the thermodynamic driving forces of nucleation must be strictly controlled. Chromatographic retention studies on immobilized artificial membranes (IAM) demonstrate that 6,7-diaryl pteridines exhibit specific tautomeric behaviors and hydrogen-bonding capacities depending on the solvent environment[2]. Therefore, the crystallization strategy must rely on solvents that initially disrupt

Table 1: Physicochemical Parameters and Crystallization Matrix

| Parameter | Typical Range / Observation | Impact on Crystallization Strategy |

| Lipophilicity (LogP) | 2.5 – 4.8 | High lipophilicity necessitates non-polar or aprotic polar solvents (DMSO/DMF) for initial dissolution[2]. |

| Tautomerism | Lactam-Lactim equilibrium | Solvent polarity shifts tautomeric equilibrium; consistent pH is required to avoid polymorphic mixtures[2]. |

| Strong (planar core) | Promotes rapid precipitation; requires extremely slow supersaturation (e.g., vapor diffusion) to ensure ordered lattice packing. | |

| Optimal Concentration | 2 – 10 mg / 0.6 – 1.0 mL | Ideal concentration range for setting up inner vials in vapor diffusion setups to prevent premature nucleation[3]. |

Strategic Workflow for Crystallization

The selection of a crystallization method depends entirely on the downstream application (e.g., Single Crystal X-Ray Diffraction vs. bulk formulation) and the specific lipophilic profile of the derivative.

Workflow for selecting crystallization methods based on 6,7-diaryl pteridine lipophilicity.

Experimental Methodologies

Protocol A: Anti-Solvent Vapor Diffusion (Optimized for SCXRD)

Causality: Vapor diffusion is the premier method for obtaining defect-free single crystals from milligram-scale samples. By utilizing a closed two-vial system, a volatile anti-solvent slowly diffuses through the vapor phase into a non-volatile solvent containing the dissolved pteridine. This gradual modulation of the dielectric constant slowly decreases solubility, minimizing the number of nucleation sites and favoring the growth of a few large crystals rather than many unusable microcrystals[3].

Step-by-Step Procedure:

-

Sample Preparation: Weigh 2–10 mg of the purified 6,7-diaryl pteridine derivative.

-

Primary Dissolution: Dissolve the compound in 0.6–1.0 mL of a polar aprotic solvent (e.g., DMSO or DMF) inside a 2 mL glass inner vial. Reasoning: These solvents effectively disrupt the strong

stacking of the planar pteridine core. -

Filtration (Self-Validation Step 1): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Reasoning: Dust, fibers, and undissolved material act as heterogeneous nucleation sites. Removing them forces the system to rely on homogeneous nucleation, yielding larger crystals[3].

-

pH Verification (Self-Validation Step 2): Test the pH of the solution. Reasoning: Protonated amine bases or urea byproducts crystallize much faster than the target organic compounds. Ensuring the pteridine is in its neutral free-base form prevents the false-positive crystallization of salts[3].

-

Chamber Assembly: Place the un-capped 2 mL inner vial into a larger 20 mL scintillation vial. Add 3–5 mL of a volatile anti-solvent (e.g., diethyl ether, ethanol, or water) to the outer vial.

-

Incubation: Cap the outer vial tightly. Place the assembly in a vibration-free environment (optionally refrigerated to further slow vapor pressure and diffusion rates) and leave undisturbed for 3 to 14 days[3].

Protocol B: Controlled Cooling Crystallization (Optimized for Bulk Scale-Up)

Causality: For bulk material generation, temperature modulation alters the solubility limit dynamically. A strict, non-linear cooling ramp ensures the solution remains within the metastable zone, promoting the growth of existing crystal faces over the rapid, uncontrolled generation of new amorphous nuclei.

Step-by-Step Procedure:

-

Solvent Selection: Identify a solvent system where the pteridine exhibits a steep solubility curve (e.g., poorly soluble at 20 °C, highly soluble at 80 °C). An Ethanol/Acetonitrile mixture is frequently optimal.

-

Saturation: Suspend 50–100 mg of the compound in 5 mL of the chosen solvent. Heat the mixture to 10 °C below the solvent's boiling point under continuous magnetic stirring until complete dissolution occurs.

-

Hot Filtration: Filter the hot solution rapidly through a pre-warmed sintered glass funnel. Reasoning: Prevents premature nucleation on foreign particles during the critical cooling phase.

-

Controlled Cooling Ramp: Transfer the filtrate to a programmable crystallizer. Apply a strict cooling rate of 0.1 °C/min down to 4 °C. Reasoning: Rapid cooling causes the solute to crash out. A slow ramp maintains supersaturation levels just above the solubility curve, driving ordered lattice assembly.

-

Harvesting: Isolate the bulk crystals via vacuum filtration and wash with a minimal volume of ice-cold anti-solvent to remove residual mother liquor.

Self-Validation and Quality Control

To ensure the integrity of the crystallized 6,7-diaryl pteridines, the following self-validating checks must be integrated into the workflow:

-

Mother Liquor Analysis: After harvesting crystals from Protocol B, analyze the remaining mother liquor via HPLC. Quantifying the residual solute validates the thermodynamic efficiency and yield of the chosen cooling ramp.

-

Polymorphic Purity Check: Analyze the bulk powder using Powder X-Ray Diffraction (PXRD). Compare the experimental diffractogram against the simulated pattern derived from the SCXRD data (Protocol A) to confirm that the bulk scale-up did not induce a different polymorph or tautomeric state[4].

References

1.1. Source: ResearchGate / Spanish National Research Council. 2.2. Source: ResearchGate / Biomedical Chromatography. 3. 3. Source: University of Fribourg (unifr.ch). 4.4. Source: ResearchGate.

Sources

HPLC separation of hydrophobic pterin analogs

Application Note: Advanced HPLC-FLD/MS Separation Strategies for Hydrophobic Pterin Analogs in Lipid and Biological Matrices

Introduction & Scope

Pterins are a ubiquitous family of heterocyclic compounds built upon the 2-aminopteridin-4(3H)-one scaffold. While endogenous pterins (e.g., neopterin, biopterin) are highly polar and water-soluble, modern medicinal chemistry and synthetic biology have introduced a new class of hydrophobic pterin analogs[1]. These include O-alkylated and N-alkylated decyl-pterins used as biomembrane photosensitizers[2], and lipophilic antifolate drug amphiphiles designed for supramolecular nanomedicine[1].

The primary analytical challenge in quantifying these analogs lies in their extreme amphiphilicity. They possess a highly polar, hydrogen-bonding pteridine headgroup coupled with a long hydrophobic aliphatic tail. This dual nature leads to complex secondary interactions with chromatographic stationary phases, necessitating specialized reversed-phase liquid chromatography (RP-HPLC) methodologies to overcome irreversible retention and severe peak tailing[3]. This guide details a self-validating protocol for the extraction, baseline separation, and dual-detection of lipophilic pterin derivatives.

Mechanistic Insights & Chromatographic Causality

To build a robust method, experimental choices must be driven by the physicochemical properties of the hydrophobic pterins:

-

Stationary Phase Selection: Uncapped silanol groups on standard silica columns strongly interact with the basic nitrogen atoms of the pteridine ring, causing unacceptable peak tailing. A heavily end-capped, high-coverage C18 column or a Phenyl-Hexyl column is mandatory. The Phenyl-Hexyl phase provides alternative

selectivity for the aromatic pterin core while effectively accommodating the alkyl chain. -

Mobile Phase Dynamics: Native pterins are typically eluted with highly aqueous mobile phases (e.g., 95% water / 5% methanol)[4]. However, hydrophobic analogs like 1-decyl-lumazine or O-decyl-pterin will irreversibly bind to the column under these conditions[5]. A steep gradient utilizing high percentages of organic modifier (Methanol or Acetonitrile) is required. The addition of 0.1% Formic Acid (FA) ensures the basic sites on the pterin ring remain fully protonated, standardizing the ionization state and sharpening peak symmetry.

-

Antioxidant Stabilization: If the hydrophobic analogs exist in reduced states (e.g., tetrahydropterin derivatives), the addition of antioxidants like Dithiothreitol (DTT) or Ascorbic Acid (AA) to the extraction solvent is strictly required to prevent rapid autoxidation upon exposure to air[6].

-

Detection Modalities: Pterins are inherently fluorescent in their fully oxidized state. Fluorescence detection (FLD) provides superior sensitivity and specificity over UV detection[7]. For definitive structural confirmation, Positive Electrospray Ionization (+ESI) MS/MS is coupled in-line[6].

Analytical Workflow Visualization

Figure 1: Analytical workflow for the extraction and HPLC analysis of hydrophobic pterin analogs.

Experimental Protocols

Sample Preparation (Extraction from Lipid Vesicles)

Causality: Hydrophobic pterins intercalate deeply into lipid bilayers[8]. Direct injection of liposomes causes severe column fouling and poor analyte recovery.

-

Aliquot: Transfer 100 µL of the liposomal suspension or biological matrix into a light-protected microcentrifuge tube (pterins are highly photosensitive[9]).